![molecular formula C19H20N8 B2844033 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2200041-86-5](/img/structure/B2844033.png)
2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydroquinoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For instance, the synthesis of similar triazolo[4,3-b]pyridazine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The azetidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, for example, is a fused ring system that contains nitrogen atoms . The azetidine ring is a four-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the amino group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, focusing on six unique fields:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The triazolo[4,3-b]pyridazin moiety is known for its anticancer properties, making it a promising candidate for developing new cancer therapies . Studies have demonstrated its efficacy in reducing tumor growth in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of the triazolo[4,3-b]pyridazin ring enhances its ability to disrupt bacterial cell walls and inhibit bacterial growth . This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory Applications
Research has indicated that this compound can act as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response. Its structure allows it to interact with inflammatory mediators, reducing inflammation and associated symptoms . This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Properties
The compound has demonstrated strong antioxidant properties, which are crucial for protecting cells from oxidative stress and damage. Its ability to scavenge free radicals and reduce oxidative damage makes it a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play critical roles in different physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, Alzheimer’s disease, and osteoporosis. The compound’s structure allows it to bind effectively to the active sites of these enzymes, making it a potent inhibitor.
Antiviral Research
The compound has shown promise in antiviral research, particularly against viruses that cause significant health issues. Its ability to interfere with viral replication and inhibit viral enzymes makes it a potential candidate for developing antiviral drugs . This application is especially important in the context of emerging viral infections and the need for new antiviral therapies.
Each of these applications highlights the versatility and potential of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have favorable pharmacokinetic properties. These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the activities of similar compounds, it can be hypothesized that it may have a range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .
Eigenschaften
IUPAC Name |
2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(19-14(9-20)8-13-4-2-3-5-16(13)22-19)15-10-26(11-15)18-7-6-17-23-21-12-27(17)24-18/h6-8,12,15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGDYEXBNASQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=C5CCCCC5=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

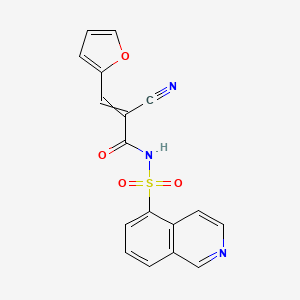
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
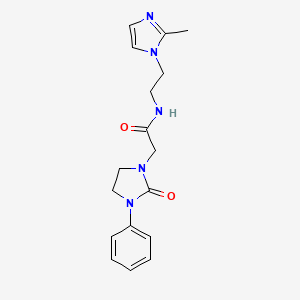
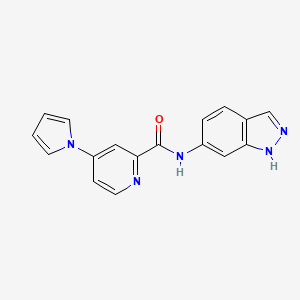
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)

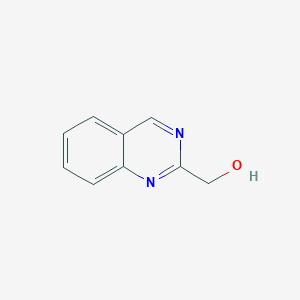
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2843962.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)picolinamide](/img/structure/B2843963.png)
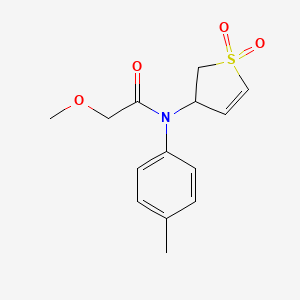
![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)


![N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2843973.png)